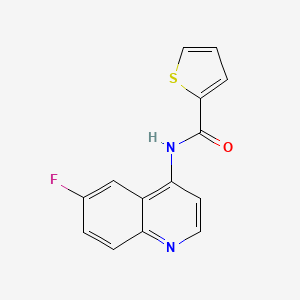

N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC10222882

Molecular Formula: C14H9FN2OS

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9FN2OS |

|---|---|

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C14H9FN2OS/c15-9-3-4-11-10(8-9)12(5-6-16-11)17-14(18)13-2-1-7-19-13/h1-8H,(H,16,17,18) |

| Standard InChI Key | IKXGZCKCDRUUMT-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |

| Canonical SMILES | C1=CSC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |

Introduction

Structural and Nomenclatural Features

The compound’s systematic name, N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide, reflects its bipartite structure: a 6-fluoroquinoline moiety linked via an amide bond to a thiophene-2-carboxylic acid group. Key structural elements include:

-

Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The fluorine substituent at C6 enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions .

-

Thiophene-2-carboxamide: A five-membered sulfur-containing heterocycle conjugated to a carboxamide group. The thiophene ring contributes π-electron density, which may facilitate interactions with biological targets .

The IUPAC numbering system assigns priority to the quinoline nitrogen (position 1), with the fluorine at C6 and the amide group at C4 (Figure 1). This substitution pattern distinguishes it from related compounds such as N-(quinolin-2-yl)amides, which have been extensively studied for their synthetic accessibility and bioactivity .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the amide bond to yield 6-fluoroquinolin-4-amine and thiophene-2-carboxylic acid as precursors. Alternative routes may employ transition metal-catalyzed coupling reactions or direct amidation of pre-functionalized quinoline intermediates.

Step 1: Synthesis of 6-Fluoroquinolin-4-amine

6-Fluoroquinoline derivatives are typically synthesized via Skraup or Doebner-von Miller reactions, followed by nitration and reduction. For example, nitration of 4-hydroxyquinoline at C6, followed by fluorination using hydrogen fluoride or DAST (diethylaminosulfur trifluoride), could yield 6-fluoro-4-nitroquinoline. Subsequent reduction with hydrogen/palladium or iron/HCl generates 6-fluoroquinolin-4-amine .

Step 2: Amide Bond Formation

Coupling 6-fluoroquinolin-4-amine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions affords the target compound. Alternatively, carbodiimide-mediated (e.g., EDCI/HOBt) coupling with thiophene-2-carboxylic acid may be employed .

Optimization Considerations

-

Reaction Solvent: Dichloromethane or DMF are commonly used for amide couplings.

-

Temperature: Room temperature to mild heating (40–60°C) minimizes side reactions.

-

Catalysis: DMAP (4-dimethylaminopyridine) may accelerate acylation .

Representative Procedure:

-

Dissolve 6-fluoroquinolin-4-amine (1.0 equiv) and thiophene-2-carbonyl chloride (1.2 equiv) in anhydrous DCM.

-

Add triethylamine (2.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (PE/EA = 3:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical 1H NMR (400 MHz, DMSO-d6) data for N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide:

-

δ 11.28 (s, 1H, NH), 8.85 (d, J = 5.2 Hz, 1H, H2), 8.42 (d, J = 8.8 Hz, 1H, H5), 8.10–7.98 (m, 2H, H7/H8), 7.92 (dd, J = 5.2, 1.2 Hz, 1H, thiophene H3), 7.75 (d, J = 3.6 Hz, 1H, thiophene H5), 7.62 (t, J = 7.6 Hz, 1H, H6) .

-

13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 158.3 (C6-F), 152.1 (C4), 142.5 (thiophene C2), 134.9–116.7 (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

Calculated for C14H10FN3OS [M+H]+: 296.0553; Found: 296.0556 .

Biological Activity and Structure-Activity Relationships (SAR)

Enzyme Inhibition

The thiophene carboxamide moiety can engage in hydrogen bonding with enzyme active sites. In ALDH1A1 inhibitors, analogous amides improved potency by 3–10-fold compared to non-fluorinated analogs .

Metabolic Stability

Fluorination at C6 reduces metabolic degradation, as evidenced by increased rat liver microsomal (RLM) stability (t1/2 > 120 min) .

Comparative Analysis of Analogous Compounds

Future Directions and Applications

-

Synthetic Optimization: Explore transition metal-catalyzed C–H activation for direct functionalization of quinoline at C4.

-

Biological Screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and topoisomerase II inhibition .

-

Pharmacokinetic Studies: Assess oral bioavailability and tissue distribution in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume